molecular formula C31H36N2OS B406747 3-cyclohexyl-2-[(2-phenylethyl)sulfanyl]-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one CAS No. 316358-93-7

3-cyclohexyl-2-[(2-phenylethyl)sulfanyl]-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one

Cat. No.: B406747
CAS No.: 316358-93-7
M. Wt: 484.7g/mol
InChI Key: RXDKDPNVISZODL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclohexyl-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one is a complex organic compound that belongs to the class of spirocyclic quinazolines. These compounds are known for their diverse biological activities, including antibacterial, antitumor, and psychotropic properties .

Preparation Methods

The synthesis of 3-cyclohexyl-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one involves multiple steps. One common method includes the condensation of 3-cyclohexyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexane]-4-one with 2-(chloromethyl)benzo[h]quinazolines in the presence of potassium hydroxide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-cyclohexyl-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit bacterial growth by interfering with cell wall synthesis or protein function. In antitumor applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3-cyclohexyl-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one lies in its specific spirocyclic structure, which imparts distinct biological activities and chemical reactivity .

Properties

CAS No.

316358-93-7

Molecular Formula

C31H36N2OS

Molecular Weight

484.7g/mol

IUPAC Name

3-cyclohexyl-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C31H36N2OS/c34-29-27-28(26-17-9-8-14-24(26)22-31(27)19-10-3-11-20-31)32-30(33(29)25-15-6-2-7-16-25)35-21-18-23-12-4-1-5-13-23/h1,4-5,8-9,12-14,17,25H,2-3,6-7,10-11,15-16,18-22H2

InChI Key

RXDKDPNVISZODL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCCC6=CC=CC=C6

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCCC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.